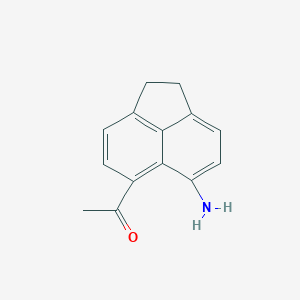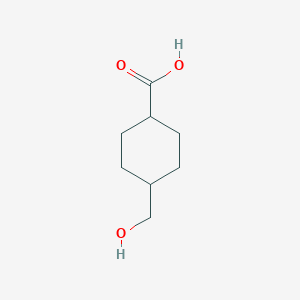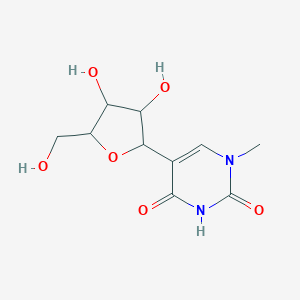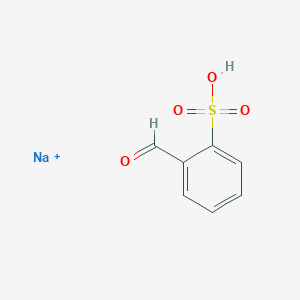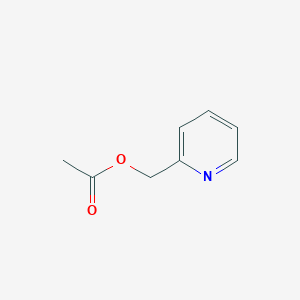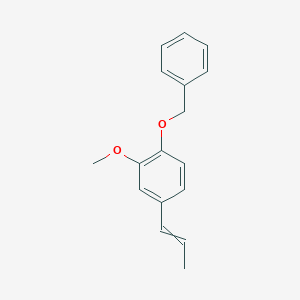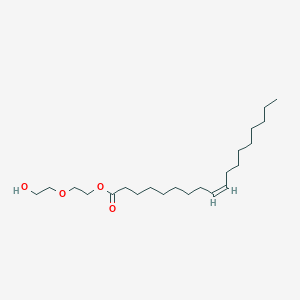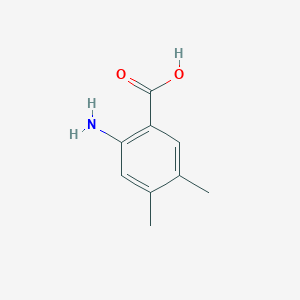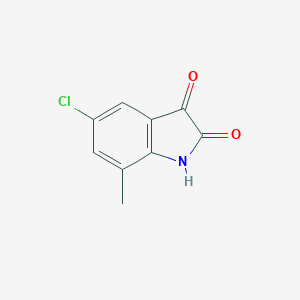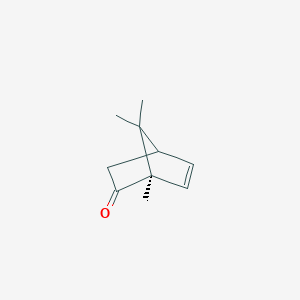
2-Dehydrocamphor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Dehydrocamphor is a bicyclic monoterpene ketone that is widely used in scientific research due to its unique chemical properties. It is a colorless crystalline solid that has a camphor-like odor. 2-Dehydrocamphor is synthesized from camphor through a chemical reaction that involves the removal of two hydrogen atoms from the camphor molecule.
Mecanismo De Acción
The mechanism of action of 2-Dehydrocamphor is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are involved in the inflammatory response. It may also work by blocking the action of certain enzymes that are involved in the production of pain and fever.
Efectos Bioquímicos Y Fisiológicos
2-Dehydrocamphor has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have antioxidant properties and to inhibit the growth of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Dehydrocamphor in lab experiments include its unique chemical properties, its ability to inhibit the production of prostaglandins, and its anti-inflammatory, analgesic, and antipyretic effects. However, there are also limitations to using 2-Dehydrocamphor in lab experiments, including its potential toxicity and the need for specialized equipment to handle it safely.
Direcciones Futuras
There are many future directions for research on 2-Dehydrocamphor. One area of research is the development of new synthetic methods for producing 2-Dehydrocamphor. Another area of research is the investigation of its potential as an anti-cancer agent. Additionally, further research is needed to fully understand the mechanism of action of 2-Dehydrocamphor and its potential use in the treatment of inflammatory and pain-related conditions.
In conclusion, 2-Dehydrocamphor is a bicyclic monoterpene ketone that is widely used in scientific research due to its unique chemical properties. It is synthesized from camphor through a chemical reaction that involves the removal of two hydrogen atoms from the camphor molecule. 2-Dehydrocamphor has a number of scientific research applications, including its anti-inflammatory, analgesic, and antipyretic effects. Its mechanism of action is not fully understood, but it is believed to work by inhibiting the production of prostaglandins. There are advantages and limitations to using 2-Dehydrocamphor in lab experiments, and there are many future directions for research on this compound.
Métodos De Síntesis
The synthesis of 2-Dehydrocamphor involves the removal of two hydrogen atoms from the camphor molecule. This reaction can be achieved through a variety of methods, including oxidation, dehydrogenation, and pyrolysis. The most common method for synthesizing 2-Dehydrocamphor is through the oxidation of camphor with chromic acid.
Aplicaciones Científicas De Investigación
2-Dehydrocamphor is widely used in scientific research due to its unique chemical properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It is also used as a chiral auxiliary in asymmetric synthesis and as a starting material in the synthesis of other organic compounds.
Propiedades
Número CAS |
15099-93-1 |
|---|---|
Nombre del producto |
2-Dehydrocamphor |
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
(1R)-1,7,7-trimethylbicyclo[2.2.1]hept-5-en-2-one |
InChI |
InChI=1S/C10H14O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h4-5,7H,6H2,1-3H3/t7?,10-/m0/s1 |
Clave InChI |
BQJYIYRCGDNPLN-MHPPCMCBSA-N |
SMILES isomérico |
C[C@@]12C=CC(C1(C)C)CC2=O |
SMILES |
CC1(C2CC(=O)C1(C=C2)C)C |
SMILES canónico |
CC1(C2CC(=O)C1(C=C2)C)C |
Sinónimos |
2-dehydrocamphor |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



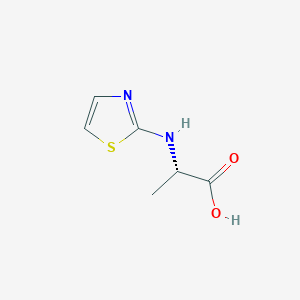
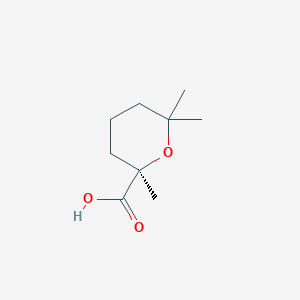
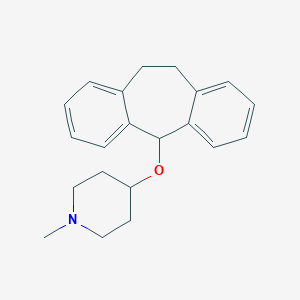
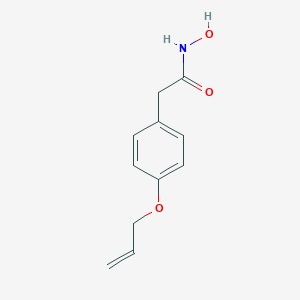
![4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide](/img/structure/B86826.png)
